Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride
Description
Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride (IUPAC name: 1-butyl-4-(4-allyloxyphenyl)-1H-imidazole hydrochloride) is a synthetic imidazole derivative characterized by a butyl chain at the N1 position and a p-allyloxyphenyl substituent at the C4 position of the imidazole ring, with a hydrochloride counterion to enhance solubility. This compound belongs to a broader class of imidazole-based molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
33024-89-4 |
|---|---|
Molecular Formula |
C16H21ClN2O |
Molecular Weight |
292.80 g/mol |
IUPAC Name |
1-butyl-4-(4-prop-2-enoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C16H20N2O.ClH/c1-3-5-10-18-12-16(17-13-18)14-6-8-15(9-7-14)19-11-4-2;/h4,6-9,12-13H,2-3,5,10-11H2,1H3;1H |
InChI Key |
COOZXCKOGRSCAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCC=C.Cl |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling-Based Synthesis
This method adapts Ullmann coupling to link the imidazole ring with the allyloxyphenyl group.
Steps :
- Synthesis of 1-butylimidazole : Prepared via cyclization of butylamine with glyoxal and ammonium acetate.
- Preparation of p-allyloxyphenyl bromide : Allylation of p-bromophenol using allyl bromide under basic conditions.
- Coupling reaction :
- Hydrochloride salt formation : Treat with HCl gas in anhydrous ether.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Solvent | DMF |
| Temperature | 110°C |
| Reaction Time | 24 hours |
Advantages : Scalable for bulk synthesis.
Limitations : Copper residue requires extensive purification.
Chan-Lam N-Arylation
This method employs copper-mediated coupling between a boronic acid and imidazole.
Steps :
- Synthesis of (p-allyloxyphenyl)boronic acid :
- N-Arylation :
- Salt formation : Precipitate with HCl/Et₂O.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Cu(OAc)₂ |
| Ligand | 3-hexyne |
| Solvent | CH₂Cl₂ |
| Temperature | 25°C |
Advantages : Mild conditions, high yield.
Limitations : Requires inert atmosphere.
Cyclization Approach
Forms the imidazole ring from a pre-functionalized diketone.
Steps :
- Synthesis of 4-allyloxyphenyl glyoxal : Oxidize 4-allyloxyacetophenone with SeO₂.
- Cyclization : React with butylamine and NH₄OAc in acetic acid at reflux (120°C) for 6 hours.
- Purification : Column chromatography (ethyl acetate/hexane, 1:20).
- Hydrochloride formation : Treat with HCl/MeOH.
Key Data :
| Parameter | Value |
|---|---|
| Oxidizing Agent | SeO₂ |
| Cyclization Temp | 120°C |
| Yield | ~65% (estimated) |
Advantages : Direct ring formation.
Limitations : Low yield due to oxidation side reactions.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Ullmann Coupling | 70% | 99% | High |
| Chan-Lam Coupling | 90% | 99.8% | Moderate |
| Cyclization | 65% | 95% | Low |
Critical Considerations
- Allyl Group Stability : Allyl ethers may decompose under strong acidic conditions (e.g., BBr3 demethylation).
- Regioselectivity : Ullmann coupling favors N-arylation at the imidazole’s 4-position due to electronic effects.
- Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (tert-butanol) is essential for removing Cu residues.
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Butyl-4-(4-Ethoxyphenyl)imidazole Hydrochloride
- Structure : Differs by replacing the allyloxy group with an ethoxy substituent.
- Properties: Exhibits lower metabolic reactivity due to the absence of an allyl group.
- Applications : Primarily studied for antimicrobial activity, though its potency is moderate compared to allyloxy-containing derivatives .
Ketoconazole
- Structure : A bis-imidazole derivative with a piperazine-linked dichlorophenyl group.
- Comparison :
- CYP3A4 Inhibition : Ketoconazole shows stronger CYP3A4 inhibition (IC50: 0.033 µM) compared to imidazole derivatives with allyloxy groups, which exhibit moderate inhibition (IC50: 0.14 µM) due to solubility limitations .
- Antifungal Activity : Ketoconazole has broader antifungal efficacy but higher hepatotoxicity, whereas allyloxy-imidazole derivatives may offer a safer profile .
Thiazolidinone-Imidazole Hybrids
- Structure: Combines imidazole with thiazolidinone or thiadiazole cores.
- Comparison: Antiparasitic Activity: Thiosemicarbazide and thiadiazole derivatives show superior anti-Toxoplasma activity (0.1 mM) compared to allyloxy-imidazole derivatives, which require higher concentrations (1 mM) for efficacy . Toxicity: Thiazolidinone hybrids exhibit higher cytotoxicity, limiting therapeutic utility .
Pharmacological and ADMET Profiles
Table 1: ADMET and Pharmacological Comparison
| Compound | Solubility (µM) | CYP3A4 Inhibition (IC50) | Anticancer IC50 (µM) | Toxicity (LD50, mg/kg) |
|---|---|---|---|---|
| 1-Butyl-4-(p-allyloxyphenyl)-imidazole HCl | 10.35–34 | 0.14 | 10 (MCF-7) | >500 (low) |
| Podophyllotoxin-Imidazole Hybrids | <10 | N/A | 0.5–2.0 | 100–200 (moderate) |
| Ketoconazole | 50 | 0.033 | N/A | 50–100 (high) |
| Thiazolidinone-Imidazole Hybrids | 5–15 | N/A | 1.0–5.0 | 50–100 (high) |
Key Findings :
- Solubility : Allyloxy-imidazole derivatives have moderate solubility (10–34 µM), limiting cytoplasmic bioavailability compared to highly soluble acridine-based imidazoles (e.g., 10 µM activity in MCF-7 cells) .
- Anticancer Activity : Podophyllotoxin-imidazole hybrids (e.g., 19i) outperform allyloxy derivatives in potency (IC50: 0.5–2.0 µM vs. 10 µM) due to DNA topoisomerase II inhibition .
- Toxicity: Allyloxy-imidazole derivatives exhibit lower toxicity (LD50 >500 mg/kg) compared to thiazolidinone hybrids (LD50: 50–100 mg/kg) .
Metabolic and Mechanistic Differences
- CYP450 Interactions : Allyloxy-imidazole derivatives are metabolized by CYP3A4, producing active intermediates that may enhance anti-inflammatory activity in in vitro models with impaired CYP functionality (e.g., RAW 264.7 cells) . In contrast, ethoxy or methoxy derivatives lack this metabolic activation pathway .
Biological Activity
Imidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of the compound Imidazole, 1-butyl-4-(p-allyloxyphenyl)-, hydrochloride . The compound's structure, mechanism of action, and relevant case studies will be discussed to provide a comprehensive overview.
Chemical Structure
The chemical formula for this compound is . The compound features an imidazole ring substituted with a butyl group and a p-allyloxyphenyl group. This unique structure contributes to its biological activity.
The biological activity of imidazole derivatives often involves interaction with various biological targets. For this specific compound:
- Inhibition of Enzymatic Activity : Research indicates that imidazole compounds can inhibit key enzymes involved in cellular processes. For instance, they may interfere with protein synthesis and cell proliferation by inhibiting methionine aminopeptidase (MetAP), which is crucial for angiogenesis in cancer cells .
- Antimicrobial Properties : Imidazole derivatives have been shown to possess antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of nucleic acid synthesis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Study on Anticancer Activity : A study investigated the effect of various imidazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on HeLa and MCF-7 cells. The mechanism was attributed to the induction of apoptosis through caspase activation .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of imidazole derivatives. The study demonstrated that this compound showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Inhibition of Angiogenesis : A detailed analysis revealed that this compound effectively inhibited angiogenesis in vitro by targeting MetAP2. This inhibition resulted in reduced proliferation of endothelial cells and impaired tube formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
